4-ethynyl-3,5-dimethyl-1,2-thiazole
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Overview
Description
4-Ethynyl-3,5-dimethyl-1,2-thiazole is a heterocyclic compound with the molecular formula C7H7NS It is characterized by a thiazole ring substituted with ethynyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-3,5-dimethyl-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with ethynylating agents under controlled conditions. One common method includes the use of 3,5-dimethyl-1,2-thiazole as a starting material, which undergoes ethynylation using reagents such as ethynyl magnesium bromide or ethynyl lithium in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-3,5-dimethyl-1,2-thiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole compounds depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-3,5-dimethyl-1,2-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-ethynyl-3,5-dimethyl-1,2-thiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the thiazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-Ethynyl-3,5-dimethylisothiazole
- 3,5-Dimethyl-1,2-thiazole
- 4-Ethynyl-1,2-thiazole
Uniqueness: 4-Ethynyl-3,5-dimethyl-1,2-thiazole is unique due to the presence of both ethynyl and dimethyl groups on the thiazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
CAS No. |
2384541-72-2 |
---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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